Cas no 914461-60-2 ((3R)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid)
(3R)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid Chemical and Physical Properties
Names and Identifiers
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- (3R)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid
- (3R)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid
- (R)-3-(N-Boc-N-methyl-amino)butanoic acid
- (3R)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
- (R)-3-((tert-butoxycarbonyl)(methyl)amino)butanoic acid
- Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (3R)-
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- Inchi: 1S/C10H19NO4/c1-7(6-8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13)/t7-/m1/s1
- InChI Key: XQHMMBUTUOAXHP-SSDOTTSWSA-N
- SMILES: C(O)(=O)C[C@H](N(C(OC(C)(C)C)=O)C)C
Experimental Properties
- Density: 1.089±0.06 g/cm3(Predicted)
- Boiling Point: 316.7±21.0 °C(Predicted)
- pka: 4.43±0.10(Predicted)
(3R)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1653217-0.05g |
(3R)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid |
914461-60-2 | 95% | 0.05g |
$127.0 | 2023-06-04 | |
| Enamine | EN300-1653217-0.1g |
(3R)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid |
914461-60-2 | 95% | 0.1g |
$189.0 | 2023-06-04 | |
| Enamine | EN300-1653217-0.25g |
(3R)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid |
914461-60-2 | 95% | 0.25g |
$270.0 | 2023-06-04 | |
| Enamine | EN300-1653217-0.5g |
(3R)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid |
914461-60-2 | 95% | 0.5g |
$425.0 | 2023-06-04 | |
| Enamine | EN300-1653217-1.0g |
(3R)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid |
914461-60-2 | 95% | 1g |
$545.0 | 2023-06-04 | |
| Enamine | EN300-1653217-2.5g |
(3R)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid |
914461-60-2 | 95% | 2.5g |
$1144.0 | 2023-06-04 | |
| Enamine | EN300-1653217-5.0g |
(3R)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid |
914461-60-2 | 95% | 5g |
$2262.0 | 2023-06-04 | |
| Enamine | EN300-1653217-10.0g |
(3R)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid |
914461-60-2 | 95% | 10g |
$4414.0 | 2023-06-04 | |
| Aaron | AR01JNBK-250mg |
(R)-3-(N-Boc-N-methyl-amino)butanoic acid |
914461-60-2 | 97% | 250mg |
$188.00 | 2025-02-11 | |
| Aaron | AR01JNBK-500mg |
(R)-3-(N-Boc-N-methyl-amino)butanoic acid |
914461-60-2 | 97% | 500mg |
$284.00 | 2025-02-11 |
(3R)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on (3R)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid
Comprehensive Analysis of (3R)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid (CAS No. 914461-60-2)
(3R)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid (CAS No. 914461-60-2) is a chiral carboxylic acid derivative widely utilized in pharmaceutical synthesis and biochemical research. This compound features a tert-butoxycarbonyl (Boc)-protected methylamino group and a carboxyl functional group, making it a versatile intermediate for peptide coupling and drug design. Its stereospecific (3R)-configuration is critical for applications requiring enantiomeric purity, such as protease inhibitor development and targeted therapeutics.
Recent interest in CAS No. 914461-60-2 has surged due to its role in synthesizing small-molecule APIs (Active Pharmaceutical Ingredients). Researchers highlight its utility in constructing N-methylated peptide backbones, a structural motif prevalent in metabolic-stable drug candidates. The Boc-protecting group offers selective deprotection advantages, aligning with green chemistry trends by minimizing side reactions. Analytical techniques like HPLC and NMR confirm its high purity (>98%), addressing industry demands for reliable building blocks in orphan drug formulations.
From an industrial perspective, scalability of (3R)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid synthesis is a focal point. Optimized routes employing enzymatic resolution or asymmetric hydrogenation reduce production costs, resonating with cost-effective manufacturing queries in search trends. Stability studies indicate compatibility with lyophilization, a key consideration for biotech applications. Furthermore, its low cytotoxicity profile supports its inclusion in prodrug strategies, a hot topic in oncology research forums.
Environmental and regulatory aspects of CAS 914461-60-2 comply with REACH and FDA guidelines, with biodegradability data available upon request. The compound’s logP value (~1.2) suggests favorable membrane permeability, frequently cited in drug delivery discussions. Patent landscapes reveal its use in GPCR-targeted therapies, reflecting alignment with trending searches on "precision medicine." Suppliers often provide custom purity grades, catering to niche R&D needs in bioconjugation and fluorescent labeling.
In conclusion, (3R)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid exemplifies innovation in chiral synthons. Its intersection with sustainable chemistry and personalized therapeutics positions it as a compound of enduring relevance. For researchers exploring structure-activity relationships (SAR) or bioisosteric replacements, this molecule offers a robust platform for discovery.
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